molecular formula C18H25N3O2 B7429212 N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide

N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide

Cat. No. B7429212
M. Wt: 315.4 g/mol
InChI Key: IOJUJYDGVIPLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide, also known as DMF-DMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide also activates the caspase pathway, leading to apoptosis in cancer cells. Furthermore, N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and 5-LOX. N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has several advantages for lab experiments. It has been extensively studied and has shown promising results in various disease models. N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its effectiveness in certain disease models.

Future Directions

There are several future directions for N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide research. One potential area of research is the development of N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of research is the investigation of N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide in combination with other drugs for enhanced therapeutic efficacy. Furthermore, N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide could be studied in various disease models to further elucidate its pharmacological effects and potential therapeutic applications.

Synthesis Methods

N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide can be synthesized through a multi-step synthetic process. The first step involves the preparation of 4-chloropyrazole, which is then reacted with furan-3-carboxaldehyde to form 3-(furan-3-yl)pyrazole. This intermediate is then reacted with 4,4-dimethylcyclohexylamine and dimethylformamide dimethylacetal to form N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide. The overall yield of this process is around 30%.

Scientific Research Applications

N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been found to inhibit the activity of various enzymes that play a role in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2)8-5-14(6-9-18)21(4)17(22)15-11-20(3)19-16(15)13-7-10-23-12-13/h7,10-12,14H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJUJYDGVIPLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N(C)C(=O)C2=CN(N=C2C3=COC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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